![molecular formula C16H12F2N2O3S2 B2916732 (E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895476-29-6](/img/structure/B2916732.png)
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide
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Overview
Description
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C16H12F2N2O3S2 and its molecular weight is 382.4. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide and its derivatives have been explored for their antimicrobial properties. Synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety has shown promising in vitro antibacterial and antifungal activities, highlighting the compound's potential as an antimicrobial agent (Darwish et al., 2014).
Enzyme Inhibitory Potential
Research into sulfonamides with benzodioxane and acetamide moieties, including derivatives of this compound, has been conducted to investigate their enzyme inhibitory potential. These compounds have been tested against α-glucosidase and acetylcholinesterase (AChE), with most showing substantial inhibitory activity against yeast α-glucosidase and weak activity against AChE. In silico molecular docking results were consistent with the in vitro data, suggesting a potential role in managing diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Cytotoxic Activities
The compound and its derivatives have been evaluated for their cytotoxic activities against cancer cell lines. Specific derivatives synthesized from 2-chloro-N-(4-sulfamoylphenyl)acetamides have shown potent activity against breast and colon cancer cell lines, indicating the compound's potential in cancer therapy (Ghorab et al., 2015).
Anti-inflammatory Activities
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activities. Some derivatives have shown significant activity, with potential therapeutic applications in managing inflammatory conditions (Sunder & Maleraju, 2013).
Anti-cancer Activities
Novel fluoro-substituted derivatives have demonstrated anti-lung cancer activity in vitro, suggesting the potential of this compound derivatives in the development of new therapeutic agents for cancer treatment (Hammam et al., 2005).
Mechanism of Action
Target of Action
The compound, also known as Ohtuvayre or ensifentrine , primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to increased levels within the cell. This results in a broad range of effects, including bronchodilation and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. PDE3 is involved in the regulation of cardiac and smooth muscle contractility, while PDE4 plays a role in inflammatory responses. Therefore, the inhibition of these enzymes can lead to both bronchodilatory and anti-inflammatory effects, which are beneficial in conditions like chronic obstructive pulmonary disease (COPD) .
Result of Action
The dual inhibition of PDE3 and PDE4 by Ohtuvayre leads to bronchodilation and anti-inflammatory effects . This makes it an effective treatment for COPD, a condition characterized by chronic inflammation and narrowing of the airways . The compound has demonstrated clinical benefits in Phase 3 ENHANCE trials .
Action Environment
The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors. For instance, the compound is delivered directly to the lungs through a standard jet nebulizer . This method of administration bypasses the need for high inspiratory flow rates or complex hand-breath coordination, potentially enhancing its efficacy and patient compliance .
properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-(4-fluorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S2/c1-20-13-7-4-11(18)8-14(13)24-16(20)19-15(21)9-25(22,23)12-5-2-10(17)3-6-12/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSWNPRKXZOOEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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